molecular formula C11H22N2O2 B041423 trans-N-Boc-1,4-cyclohexanediamine CAS No. 177906-48-8

trans-N-Boc-1,4-cyclohexanediamine

Cat. No. B041423
M. Wt: 214.3 g/mol
InChI Key: FEYLUKDSKVSMSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of optically active trans-N-Boc-cyclohexane-1,2-diamines has been achieved through a chemoenzymatic method starting from (±)-trans-N,N-diallylcycloalkane-1,2-diamine. This process yields mono-carbamates with high enantiomeric excess, which are then used as starting materials for the synthesis of various vicinal primary–tertiary diamines through a simple sequence involving reductive-amination, N-methylation, and Boc group cleavage, yielding high yields of the desired products (Quijada et al., 2009).

Molecular Structure Analysis

The molecular structure of cyclohexanediamine derivatives is crucial for their chemical behavior and applications. Structural analysis through X-ray crystallography and other spectroscopic methods helps in understanding the conformational preferences and steric constraints of these compounds, which are essential for their reactivity and application in synthesis (Radchenko et al., 2010).

Scientific Research Applications

Chemoenzymatic Synthesis Methods trans-N-Boc-1,4-cyclohexanediamine has been utilized in chemoenzymatic methods to create optically active primary–tertiary trans-cycloalkane-1,2-diamines. This approach involves a sequence of reductive-amination, N-methylation, and cleavage of the Boc group, yielding several trans-N-(arylmethyl)-N-methylcyclopentane- and cyclohexane-1,2-diamines (Quijada et al., 2009).

Self-Assembly in Peptide Constructs The compound has been used to anchor N-protected tripeptides in bis-tripeptide constructs, leading to the formation of helical open-ended tubular superstructures. This self-assembly is characterized by significant hydrogen bonding and intricate intertwining of tripeptide strands (Hanessian et al., 2008).

Enantiomerically Pure β-Amino Acids Synthesis Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides, is obtained from trans-cyclohexane-1,2-dicarboxylic acid using a procedure that involves N-Boc protection. This synthesis pathway highlights the utility of trans-N-Boc-1,4-cyclohexanediamine in creating essential amino acid derivatives (Berkessel et al., 2002).

Isomeric Enrichment in Cocrystals The isomeric forms of cyclohexanediamines, including the trans-N-Boc variant, are separated efficiently through cocrystallization with low molecular weight diols. This method demonstrates the compound's role in selective crystal formation and isomeric enrichment (Scott et al., 2008).

Fluorescent Zinc Sensors In the development of zinc-induced fluorescent sensors, trans-N-Boc-1,4-cyclohexanediamine derivatives have been utilized. These compounds exhibit enhanced fluorescence intensity and zinc/cadmium selectivity upon zinc binding, showcasing the compound's potential in creating sensitive fluorescent probes (Mikata et al., 2013).

Semiconductor Surface Adsorption Studies The compound has been studied for its behavior in molecular adsorption at semiconductor surfaces, specifically Ge(100)-2 × 1. The research on different isomers, including trans-N-Boc-1,4-cyclohexanediamine, reveals insights into the effects of isomerism on surface reactions, indicating its potential use in semiconductor technology (Wong & Bent, 2013).

Safety And Hazards

“trans-N-Boc-1,4-cyclohexanediamine” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

“trans-N-Boc-1,4-cyclohexanediamine” has been used in the development and study of an orally bioavailable and selective V1A receptor antagonist . The ability to use RANEY® Ni and ammonia in the process of transforming beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .

properties

IUPAC Name

tert-butyl N-(4-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYLUKDSKVSMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939007
Record name tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939007
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-N-Boc-1,4-cyclohexanediamine

CAS RN

195314-59-1, 177906-48-8, 247570-24-7
Record name 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195314-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate
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Record name Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cis tert-Butyl 4-aminocyclohexylcarbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a 3 L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet and temperature probe is added 1,4-diaminocylcohexane P1 (152.2 g, 1332.9 mmol), EtOH (1 L) and t-butyl phenyl carbonate (250 mL, 1351.5 mmol). The reaction mixture is wrapped with Al foil and heated using a heating mantle (JKem temperature controller >2 L setting, Tset=100° C.). A brown solution is obtained and an internal temperature of 73.8° C. is recorded after 2.5 h. After heating for 18 h the now heterogeneous reaction mixture is allowed too cool. The mixture is filtered to remove bis-Boc protected amine, which precipitated as a white solid. The filtrate is concentrated in vacuo to a thick peach colored syrup. The mixture is transferred to an Erlenmeyer flask and the transfer is completed with CH2Cl2 (50 mL). To the mixture H2O (100 mL) is added (pH=9) followed by concentrated HCl (180 mL to pH=2) resulting in the precipitation of the (4-aminocyclohexyl)carbamic acid tert-butyl ester as a hydrochloride salt. The mixture is swirled vigorously until a thick slurry is obtained. Additional CH2Cl2 is added to maximize the amount of precipitate and the slurry is filtered (additional product is obtained from this filtrate #1, as described below). The solid is washed with Et2O (1.4 L). To free-base the HCl salt H2O (500 mL) is added followed by NaOH (2.5N, to pH=12). The mixture is extracted with CH2Cl2 (3×). The combined organic extracts are washed with H2O (3×400 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give (4-aminocyclohexyl)carbamic acid tert-butyl ester P2a (92.89 g) as a white solid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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